[(3S)-Tetrahydropyran-3-yl]methanamine is a chemical compound with significant interest in the fields of organic chemistry and pharmacology. It is classified as an amine derivative of tetrahydropyran, characterized by a tetrahydropyran ring structure with a methanamine substituent. This compound has potential applications in drug development and synthesis due to its unique structural properties.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings. It falls under the broader classification of heterocyclic compounds, specifically cyclic ethers, due to the presence of the tetrahydropyran ring. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [(3S)-Tetrahydropyran-3-yl]methanamine, which reflects its stereochemistry and functional groups.
The synthesis of [(3S)-Tetrahydropyran-3-yl]methanamine typically involves several key steps:
Industrial methods may optimize these reactions using continuous flow technology and advanced purification techniques to enhance yield and purity .
The molecular formula for [(3S)-Tetrahydropyran-3-yl]methanamine is C6H13NO, with a molecular weight of 115.18 g/mol. Its structure can be represented as follows:
This representation highlights the chiral nature of the compound, with specific stereochemistry at the carbon atom in position 3 of the tetrahydropyran ring.
[(3S)-Tetrahydropyran-3-yl]methanamine can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound's structure to develop derivatives with potentially enhanced biological activity.
The mechanism of action for [(3S)-Tetrahydropyran-3-yl]methanamine involves its interaction with biological targets such as enzymes or receptors. The unique chiral configuration allows it to fit into specific binding sites, potentially leading to inhibition or activation of target proteins. The tetrahydropyran structure may enhance hydrophobic interactions, while the methanamine group can form hydrogen bonds, contributing to binding affinity and specificity.
The compound's properties make it suitable for various applications in organic synthesis and medicinal chemistry .
[(3S)-Tetrahydropyran-3-yl]methanamine has potential applications in:
The installation of the stereogenic C3 carbon in tetrahydropyran systems represents a pivotal challenge in synthesizing enantiomerically pure [(3S)-Tetrahydropyran-3-yl]methanamine. Asymmetric hydrogenation of enol ether precursors enables precise stereocontrol through chiral transition metal catalysts. Rhodium complexes with atropisomeric ligands (e.g., (R,R)-Et-DuPhos or (S)-BINAP) facilitate hydrogen addition across prochiral double bonds with enantiomeric excess (ee) values exceeding 95% [5]. The reaction typically proceeds under moderate hydrogen pressure (50–100 psi) in aprotic solvents (tetrahydrofuran or dichloromethane) at ambient temperature, preserving acid-sensitive functional groups. Key to success is substrate engineering: α,β-unsaturated enol ethers bearing electron-withdrawing substituents (esters or ketones) adjacent to the double bond enhance catalyst coordination and stereoselectivity. Post-hydrogenation, reductive amination or Curtius rearrangement introduces the aminomethyl functionality at C3 while retaining stereochemical integrity [5].
Table 1: Catalyst Performance in Enol Ether Hydrogenation
Chiral Ligand | Metal | ee (%) | Reaction Conditions |
---|---|---|---|
(R,R)-Et-DuPhos | Rh | 98 | THF, 50 psi H₂, 25°C |
(S)-BINAP | Ru | 92 | MeOH, 100 psi H₂, 30°C |
(S)-SegPhos | Ir | 95 | DCM, 80 psi H₂, 40°C |
Radical-mediated cyclizations provide an alternative pathway to construct the tetrahydropyran scaffold with embedded chirality. Tin- or silicon-mediated radical cascades convert acyclic halo-ether precursors (e.g., 5-halo-1-alkoxy-3-ols) into 3-substituted tetrahydropyrans via stereoselective 6-endo-trig cyclizations [5]. Tributyltin hydride (Bu₃SnH) with azobisisobutyronitrile initiation generates carbon-centered radicals that undergo intramolecular addition to alkenes, establishing the C3 stereocenter with >10:1 diastereoselectivity. Modern photoredox catalysis using fac-Ir(ppy)₃ under blue light replaces toxic tin reagents, enabling proton-coupled electron transfer (PCET) to generate radicals from C–Br bonds. Stereocontrol arises from chair-like transition states where substituents occupy pseudoequatorial positions. Subsequent functionalization of the radical adduct (e.g., with acrylonitrile) installs the aminomethyl handle. This method is particularly advantageous for synthesizing C3-alkylated tetrahydropyrans inaccessible via ionic pathways [1] [5].
Palladium catalysis enables late-stage functionalization of preformed tetrahydropyran cores, streamlining access to [(3S)-Tetrahydropyran-3-yl]methanamine derivatives. Suzuki-Miyaura coupling of 3-halomethyltetrahydropyranyl boronic esters with aminating reagents (e.g., N-Boc-O-benzoylhydroxylamine) installs protected amine groups under Pd(PPh₃)₄ catalysis [3] [6]. Key innovations include:
Table 2: Palladium-Catalyzed Amination of Halotetrahydropyrans
Substrate | Catalyst System | Amine Source | Yield (%) | ee Retention |
---|---|---|---|---|
3-(Bromomethyl)-THP | Pd₂(dba)₃/XantPhos | N-Boc-Nosylamide | 88 | >99% |
3-(Iodomethyl)-THP-Bpin | Pd(OAc)₂/SPhos | NH₃·H₂O | 76 | 97% |
3-Vinyl-THP-Br | Pd(PPh₃)₄/CuI | Benzylamine | 82 | N/A |
Orthogonal protection schemes are essential for synthesizing [(3S)-Tetrahydropyran-3-yl]methanamine due to the nucleophilic nature of the amine and potential ring basicity. Multi-step sequences employ:
Critical considerations include avoiding acidic conditions for O-deprotection when using N-Boc groups (risk of tert-butyl cation formation) and selecting non-nucleophilic bases (2,6-lutidine) during silylation to prevent epimerization at C3.
Translating laboratory syntheses of [(3S)-Tetrahydropyran-3-yl]methanamine to manufacturing requires addressing cost, safety, and environmental impact. Key advancements include:
Table 3: Cost Drivers and Mitigation Strategies in Scale-Up
Process Challenge | Laboratory Approach | Industrial Solution | Cost Impact |
---|---|---|---|
Chiral Catalyst Cost | 5 mol% Ru-BINAP | 0.1 mol% Recyclable Ru-SILP | -92% |
Solvent Consumption | Batch hydrogenation | Continuous-flow reactor | -70% |
Racemate Resolution Waste | Chiral chromatography | Enzymatic kinetic resolution | -85% |
Energy-Intensive Distillation | Azeotropic drying | Membrane-based solvent swaps | -65% |
These optimizations collectively enable production of [(3S)-Tetrahydropyran-3-yl]methanamine at <$500/kg, making it viable for pharmaceutical applications requiring multi-ton quantities.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9